molecular formula C12H14ClNO5S B2750376 ethyl 6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate CAS No. 866134-34-1

ethyl 6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No.: B2750376
CAS No.: 866134-34-1
M. Wt: 319.76
InChI Key: DNTGWZUEHMWMGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a benzoxazine derivative characterized by:

  • A chlorine substituent at position 6 on the aromatic ring.
  • A methylsulfonyl group at position 4 on the heterocyclic ring.
  • An ethyl carboxylate moiety at position 2.

Benzoxazines are pharmacologically significant due to their structural versatility, enabling interactions with biological targets such as enzymes and receptors. The methylsulfonyl group at position 4 introduces strong electron-withdrawing effects, modulating electronic density and reactivity compared to other substituents (e.g., benzyl, acetyl) .

Properties

IUPAC Name

ethyl 6-chloro-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO5S/c1-3-18-12(15)11-7-14(20(2,16)17)9-6-8(13)4-5-10(9)19-11/h4-6,11H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTGWZUEHMWMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(C2=C(O1)C=CC(=C2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring Formation: Construction of the Benzoxazine Core

The benzoxazine ring is synthesized via acid-catalyzed condensation of 2-amino-5-chlorophenol with ethyl glycidate (Figure 1). This step proceeds through nucleophilic epoxide ring opening, followed by cyclodehydration.

Reaction Conditions :

  • Solvent : Toluene or dichloromethane.
  • Catalyst : Trifluoromethanesulfonic acid (0.5 equiv).
  • Temperature : 80–100°C for 6–12 hours.
  • Yield : 68–72%.

Mechanism :

  • Protonation of the epoxide oxygen by acid.
  • Nucleophilic attack by the amine group on the electrophilic carbon.
  • Cyclization via intramolecular esterification.

Sulfonylation at the 4-Position

The methylsulfonyl group is introduced via nucleophilic substitution using methanesulfonyl chloride (MsCl). This step requires careful control to avoid over-sulfonylation.

Optimized Protocol :

Parameter Value
Solvent Dichloromethane
Base Triethylamine (2.2 equiv)
Temperature 0–5°C (gradual warming to rt)
Reaction Time 4–6 hours
Yield 85–88%

Critical Considerations :

  • Excess MsCl leads to di-sulfonylated byproducts.
  • Low temperatures minimize ester hydrolysis.

Esterification and Functional Group Interconversions

The ethyl carboxylate group is typically introduced early in the synthesis (e.g., via ethyl glycidate). Post-sulfonylation esterification is avoided due to competing side reactions.

Alternative Route :

  • Intermediate : 6-Chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid.
  • Reagent : Ethanol, sulfuric acid (catalytic).
  • Yield : 78% (after column chromatography).

Industrial-Scale Process Optimization

Solvent Selection and Recycling

Preferred Solvents :

  • Ring Formation : Toluene (recyclable via distillation).
  • Sulfonylation : Dichloromethane (requires strict temperature control).

Cost Analysis :

Solvent Cost ($/L) Recovery Efficiency
Toluene 0.85 92%
DCM 1.20 88%

Catalytic Efficiency and Byproduct Management

Trifluoromethanesulfonic Acid :

  • Enables 15% reduction in reaction time compared to HCl.
  • Generates fewer tar-like byproducts.

Byproduct Mitigation Strategies :

  • Quenching : Ice-cold water (5:1 v/v) to precipitate impurities.
  • Extraction : Ethyl acetate (3 × volumes) for high-purity isolation.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

¹H NMR (600 MHz, CDCl₃) :

  • δ 1.35 (t, 3H, COOCH₂CH₃).
  • δ 3.12 (s, 3H, SO₂CH₃).
  • δ 4.25–4.40 (m, 4H, OCH₂ and NCH₂).
  • δ 6.82 (d, 1H, aromatic).

¹³C NMR :

  • δ 14.1 (COOCH₂CH₃).
  • δ 44.8 (SO₂CH₃).
  • δ 167.5 (C=O).

High-Performance Liquid Chromatography (HPLC)

Method :

  • Column : C18, 5 µm, 250 × 4.6 mm.
  • Mobile Phase : 60:40 Acetonitrile/Water (0.1% TFA).
  • Retention Time : 8.2 minutes.
  • Purity : ≥99.2%.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The methylsulfonyl (-SO₂CH₃) group undergoes nucleophilic displacement under basic conditions. This reaction is critical for modifying the sulfonyl substituent to introduce diverse functional groups.

Reaction TypeReagents/ConditionsProduct/OutcomeReference
Sulfonate hydrolysisAqueous NaOH (1–2 M), 80–100°C, 4–6 hrsReplacement of -SO₂CH₃ with -OH
Aromatic substitutionAmines (e.g., NH₃, EtNH₂), DMF, 60°CSubstituted sulfonamides

Example :
Ethyl 6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate reacts with ammonia in DMF to yield 6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide .

Ester Hydrolysis and Functionalization

The ethyl carboxylate group (-COOEt) is susceptible to hydrolysis, enabling conversion to carboxylic acids or further derivatization.

Reaction TypeReagents/ConditionsProduct/OutcomeReference
Acidic hydrolysisHCl (6 M), reflux, 8–12 hrs6-Chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Alkaline hydrolysisNaOH (2 M), EtOH/H₂O, 50°C, 6 hrsSodium salt of the carboxylic acid
TransesterificationMethanol/H₂SO₄, 65°C, 24 hrsMethyl ester derivative

Key Data :
Hydrolysis under acidic conditions achieves >90% conversion, while alkaline hydrolysis requires stoichiometric NaOH for complete de-esterification .

Reduction Reactions

The benzoxazine ring and ester group participate in selective reductions:

Target SiteReagents/ConditionsProduct/OutcomeReference
Ester to alcoholLiAlH₄, THF, 0°C to RT, 2 hrs6-Chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-methanol
Ring saturationH₂ (1 atm), Pd/C, EtOH, 25°C, 12 hrsPartially saturated benzoxazine derivatives

Notable Observation :
LiAlH₄ reduces the ester to a primary alcohol without affecting the sulfonyl or chloro substituents.

Oxidation and Cyclization

Controlled oxidation transforms the heterocyclic structure, while cyclization reactions expand the ring system:

Reaction TypeReagents/ConditionsProduct/OutcomeReference
Oxidative ring expansionKMnO₄, H₂O, 70°C, 8 hrsQuinoline-fused derivatives
Intramolecular cyclizationPTSA, toluene, reflux, 24 hrsSpirocyclic lactams

Example :
Heating with PTSA induces cyclization between the carboxylate and adjacent amine groups, forming a 6-membered lactam .

Metal Complexation

The compound coordinates transition metals via its sulfonyl oxygen and nitrogen atoms:

Metal IonLigand RatioConditionsApplication AreaReference
Cu²⁺1:2EtOH, RT, 2 hrsCatalysis
Fe³⁺1:1Aqueous buffer, pH 7.4Sensor development

Stability Data :
Cu²⁺ complexes exhibit stability constants (log K) of 4.2–5.1, suitable for catalytic applications.

Michael Addition and Alkylation

The electron-deficient benzoxazine ring participates in Michael additions:

Reaction TypeReagents/ConditionsProduct/OutcomeReference
Michael additionAcrylonitrile, DBU, CH₃CN, 50°Cβ-Substituted acrylonitrile adducts
N-AlkylationAlkyl halides, K₂CO₃, DMF, 80°CN-Alkylated benzoxazines

Example :
Reaction with methyl iodide yields ethyl 6-chloro-4-(methylsulfonyl)-3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate .

Photochemical Reactivity

UV irradiation induces bond cleavage and rearrangement:

ConditionsWavelengthMajor ProductReference
UV (254 nm), CH₂Cl₂6 hrsRing-opened sulfonamide derivatives

Mechanism :
Homolytic cleavage of the N–S bond generates radicals, which recombine to form sulfonamides.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to ethyl 6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate exhibit antimicrobial activities. For instance, studies have shown that benzoxazine derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Potential

Benzoxazine derivatives are also being investigated for their anticancer properties. Some studies suggest that modifications in the benzoxazine structure can lead to enhanced cytotoxicity against cancer cell lines. This compound may share these properties and could be explored further in cancer research .

Drug Development

The unique structure of this compound allows for potential applications in drug development. Its ability to interact with biological systems makes it a candidate for designing drugs targeting specific pathways involved in diseases such as cancer and infections .

Formulation in Drug Delivery Systems

Due to its chemical stability and solubility characteristics, this compound may be utilized in drug delivery systems. Its incorporation into nanoparticles or other delivery mechanisms could enhance the bioavailability of therapeutic agents .

Pesticide Development

The compound's structural features suggest potential use in developing pesticides. Similar benzoxazine derivatives have shown effectiveness as herbicides and fungicides, indicating that this compound might also possess herbicidal or fungicidal properties .

Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria and fungi.
Anticancer ActivityShowed cytotoxic effects on various cancer cell lines; further studies needed to evaluate mechanisms.
Drug DevelopmentSuggested as a lead compound for new therapeutic agents targeting specific diseases.
Pesticide EfficacyIndicated potential as a new herbicide with low toxicity to non-target organisms.

Mechanism of Action

The mechanism of action of ethyl 6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets. The chloro and methylsulfonyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate its full mechanism of action.

Comparison with Similar Compounds

Substituent Variations at Position 4

The nature of the substituent at position 4 significantly impacts electronic properties and regioselectivity in further reactions. Key analogues include:

Compound Name Position 4 Substituent Key Properties Reference
Ethyl 4-benzyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate Benzyl Electron-donating group; enhances aromatic ring activation for electrophilic substitution
Ethyl 4-acetyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate Acetyl Moderate electron-withdrawing effects; directs formylation to position 7 under Vilsmeier-Haack conditions
Target Compound Methylsulfonyl Strong electron-withdrawing effects; increases polarity and potential metabolic stability

Key Findings :

  • Benzyl groups (e.g., in compound 7b) facilitate formylation at position 7 under Vilsmeier-Haack conditions due to electron-donating effects .

Substituent Variations at Position 6

Position 6 substituents influence steric and electronic interactions:

Compound Name Position 6 Substituent Reactivity and Applications Reference
Ethyl 6-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate Bromine Bromine’s bulkiness reduces reaction rates in formylation compared to chlorine
Ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate Methyl Electron-donating methyl group enhances regioselectivity for position 6 formylation
Target Compound Chlorine Chlorine’s moderate electronegativity balances reactivity and selectivity

Key Findings :

  • Chlorine at position 6 (as in the target compound) optimizes balance between electronic effects and steric hindrance, enabling predictable regioselectivity in reactions like formylation .
  • Bromine at position 6 (e.g., compound 6c) lowers yields in formylation due to steric bulk .

Functional Group Modifications at Position 2

The carboxylate group at position 2 can be replaced with acetate or other esters:

Compound Name Position 2 Substituent Impact on Pharmacological Properties Reference
Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-acetate Acetate Increased lipophilicity; may enhance membrane permeability
Target Compound Carboxylate Carboxylate esters are common prodrug motifs, improving bioavailability

Key Findings :

  • Acetate derivatives (e.g., 7e) exhibit altered solubility profiles but retain reactivity in formylation reactions .
  • Carboxylate esters (e.g., the target compound) are more hydrolytically stable than acetates under physiological conditions .

Biological Activity

Ethyl 6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS: 866134-34-1) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14ClNO5SC_{12}H_{14}ClNO_5S, with a molar mass of 319.76 g/mol. The compound features a benzoxazine ring system that is known for its biological significance.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

2. Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance:

  • Mechanism of Action : this compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and the inhibition of cell proliferation markers such as cyclin D1.
  • Case Study : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating potent cytotoxic effects.

3. Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests potential applications in treating inflammatory diseases.

Research Findings

Study Focus Findings Reference
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria; low MIC values observed.
Anticancer ActivityInduces apoptosis in MCF-7 breast cancer cells; IC50 values indicate significant cytotoxicity.
Anti-inflammatory EffectsInhibits TNF-alpha and IL-6 production in vitro.

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptosis through mitochondrial pathways, leading to increased expression of pro-apoptotic factors.
  • Cytokine Modulation : By modulating cytokine levels, it reduces inflammation and may help in conditions characterized by excessive inflammatory responses.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.

Q & A

Q. What synthetic routes are recommended for ethyl 6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound can be synthesized via regioselective alkylation or formylation of benzoxazine precursors. Key steps include:

  • Nucleophilic substitution : Reacting 3,4-dihydro-1,4-benzoxazine derivatives with ethyl bromocrotonate in ethanol, using NaHCO₃ as a base (69% yield reported under similar conditions) .
  • Optimization variables : Adjust solvent polarity (e.g., ethanol vs. DMF), temperature (room temp. vs. reflux), and stoichiometry of reagents. For example, increasing the molar ratio of ethyl bromocrotonate to the benzoxazine precursor from 1:1 to 1.2:1 improved yields in analogous syntheses .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended for isolating the product .

Q. What analytical techniques are critical for confirming the purity and structural identity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions. For example, the methylsulfonyl group (4-position) shows characteristic downfield shifts in ¹³C NMR (~40–45 ppm for S-linked CH₃) .
  • High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection (λ = 254 nm) to assess purity. A retention time comparison with known standards is advised .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the theoretical molecular weight (C₁₁H₁₂ClNO₅S: calc. 313.02 g/mol) .

Q. How can spectroscopic methods elucidate the structural features of this benzoxazine derivative?

Methodological Answer:

  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches at ~1740 cm⁻¹ and sulfonyl (S=O) stretches at ~1350–1150 cm⁻¹ .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the dihydro-2H-benzoxazine ring. For example, HSQC can correlate the ethyl ester’s methylene protons (δ ~4.2 ppm) to their respective carbons .

Advanced Research Questions

Q. How can density functional theory (DFT) studies predict the electronic properties or reactivity of this compound?

Methodological Answer:

  • Computational Setup : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps). Compare with experimental UV-Vis spectra .
  • Reactivity Insights : Simulate electrophilic attack sites using electrostatic potential (ESP) maps. The methylsulfonyl group’s electron-withdrawing nature may direct reactions to the chloro-substituted benzene ring .

Q. How can researchers resolve discrepancies between experimental and theoretical spectroscopic data?

Methodological Answer:

  • Cross-Validation : Compare experimental NMR chemical shifts with DFT-calculated shifts (GIAO method). For example, deviations >0.5 ppm may indicate solvent effects or conformational flexibility .
  • Solvent Correction : Apply the PCM (Polarizable Continuum Model) in DFT calculations to account for solvent polarity (e.g., DCM vs. methanol) .

Q. What strategies address contradictory yield outcomes in different synthetic protocols?

Methodological Answer:

  • Design of Experiments (DOE) : Systematically vary parameters (e.g., temperature, catalyst loading) using a fractional factorial design. For example, a study showed that increasing reaction time from 12h to 24h raised yields by 15% in analogous systems .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylation) and adjust protecting group strategies .

Q. How does X-ray crystallography confirm the stereochemical configuration of this compound?

Methodological Answer:

  • Crystallization : Grow single crystals via slow evaporation in ethanol/water (80:20). A similar benzoxazine derivative (7-chloro-4-phenethyl analog) crystallized in the monoclinic P2₁/c space group .
  • Data Collection : Use Cu-Kα radiation (λ = 1.54178 Å) to resolve bond angles and distances. For example, the dihydro-2H-benzoxazine ring typically shows a boat conformation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.